![molecular formula C15H13NO5 B6401378 3-(2-Methoxy-5-methylphenyl)-5-nitrobenzoic acid, 95% CAS No. 1261963-66-9](/img/structure/B6401378.png)
3-(2-Methoxy-5-methylphenyl)-5-nitrobenzoic acid, 95%
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Overview
Description
3-(2-Methoxy-5-methylphenyl)-5-nitrobenzoic acid, also known as 5-nitro-3-(2-methoxy-5-methylphenyl) benzoic acid or 5-nitro-o-toluic acid, is an organic compound with the molecular formula C9H9NO4. It is a yellow-orange crystalline solid, soluble in organic solvents such as ethanol and acetone. 5-Nitro-3-(2-methoxy-5-methylphenyl) benzoic acid is used in a variety of scientific research applications, including as a reagent in organic synthesis, as an intermediate in the synthesis of pharmaceuticals, and as a biochemical probe.
Scientific Research Applications
5-Nitro-3-(2-methoxy-5-methylphenyl) benzoic acid has a variety of scientific research applications. It is used as a reagent in organic synthesis, as an intermediate in the synthesis of pharmaceuticals, and as a biochemical probe. 5-Nitro-3-(2-methoxy-5-methylphenyl) benzoic acid has also been used to study the structure and dynamics of proteins, as well as the mechanism of action of drugs.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-5-methylphenyl)-5-nitrobenzoic acid, 95%(2-methoxy-5-methylphenyl) benzoic acid is not fully understood. It is believed that the nitro group of the molecule binds to the active site of proteins, resulting in a conformational change that alters the protein’s function. This conformational change can lead to the inhibition of enzyme activity or the activation of certain receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Methoxy-5-methylphenyl)-5-nitrobenzoic acid, 95%(2-methoxy-5-methylphenyl) benzoic acid are not well understood. Studies have shown that the compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2, and can activate certain receptors, such as the serotonin 5-HT1A receptor. It is also believed that the compound may have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
5-Nitro-3-(2-methoxy-5-methylphenyl) benzoic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be used in a variety of different experiments. It is also relatively stable and can be stored for long periods of time without significant degradation. However, the compound is toxic and should be handled with caution.
Future Directions
The potential applications of 3-(2-Methoxy-5-methylphenyl)-5-nitrobenzoic acid, 95%(2-methoxy-5-methylphenyl) benzoic acid are vast and varied. Further research is needed to better understand the biochemical and physiological effects of the compound, as well as to explore its potential as a therapeutic agent. Additionally, further research could be conducted to develop more efficient and cost-effective synthesis methods for the compound. Finally, 3-(2-Methoxy-5-methylphenyl)-5-nitrobenzoic acid, 95%(2-methoxy-5-methylphenyl) benzoic acid could be used as a probe to study the structure and dynamics of proteins, as well as to investigate the mechanism of action of drugs.
Synthesis Methods
The synthesis of 3-(2-Methoxy-5-methylphenyl)-5-nitrobenzoic acid, 95%(2-methoxy-5-methylphenyl) benzoic acid can be accomplished using several different methods. The most commonly used method involves the nitration of 3-(2-methoxy-5-methylphenyl) benzoic acid with nitric acid and sulfuric acid. This process yields the desired product in high yield and purity. Other methods involve the use of nitrosyl chloride and sodium nitrite, or the use of nitrobenzene and sodium nitrite.
properties
IUPAC Name |
3-(2-methoxy-5-methylphenyl)-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-9-3-4-14(21-2)13(5-9)10-6-11(15(17)18)8-12(7-10)16(19)20/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDWFTJAEYTISW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689959 |
Source
|
Record name | 2'-Methoxy-5'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261963-66-9 |
Source
|
Record name | 2'-Methoxy-5'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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